3-(3-Iodophenyl)-2-methylpropanoic acid
Overview
Description
3-(3-Iodophenyl)-2-methylpropanoic acid, also known as 3-Iodophenyl-2-methylpropionic acid (IPMP), is an organic compound belonging to the class of carboxylic acids. It is a colorless, crystalline solid with a molecular weight of 308.03 g/mol. It is soluble in water and ethanol, and is used in a variety of scientific and medical applications.
Scientific Research Applications
Radioactive Labeling and Medical Imaging
3-(3-Iodophenyl)-2-methylpropanoic acid and related compounds have applications in radioactive labeling and medical imaging. For instance, [125I]EINT, a radiolabeled analog of this compound, demonstrates high radiochemical purity and specific activity, making it suitable for medical imaging purposes (Zhong et al., 2000). Additionally, compounds like 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid (DMIPP) have shown promise in myocardial imaging due to their high uptake in heart tissue, indicating their potential use in evaluating myocardial fatty acid uptake (Knapp et al., 1986).
Synthesis of Anti-inflammatory Compounds
Compounds structurally similar to this compound are used in synthesizing anti-inflammatory drugs. For instance, the synthesis of diastereomeric 3-hydroxy-2-methyl-3-(4-biphenylyl)butanoic acids, which belong to the arylpropanoic acid class of compounds, shows significant anti-inflammatory activity (Dilber et al., 2008). These findings are essential for developing new non-steroidal anti-inflammatory drugs (NSAIDs).
Enantioselective Syntheses in Pharmaceutical Chemistry
The enantioselective synthesis of 2-arylpropanoic acid derivatives, related to this compound, is critical in pharmaceutical chemistry. High enantiomeric excess in synthesizing these compounds, such as ibuprofen and ketoprofen, is achieved through controlled stereochemistry (Hamon et al., 1995). This method is vital for producing optically active pharmaceuticals.
Bioengineering and Biotechnology
This compound derivatives have applications in bioengineering, particularly in producing valuable chemicals from renewable resources. An example is the production of 3-hydroxypropanoic acid (3-HP) from glycerol by engineered bacteria, which is a critical platform chemical used in various industrial applications (Jers et al., 2019).
Safety and Hazards
properties
IUPAC Name |
3-(3-iodophenyl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSIKJSVQHYPHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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